Impact of the 4-(1-Pyrrolidinyl)piperidine Scaffold on PPARδ Activity and Subtype Selectivity
The presence of the 4-(1-pyrrolidinyl)piperidine core structure is critical for achieving high potency and subtype selectivity at the peroxisome proliferator-activated receptor delta (PPARδ). In a study of novel PPARδ agonists, the lead compound 21, which incorporates this scaffold, exhibited strong agonist activity with an EC50 of 3.6 nM and demonstrated significant selectivity over the PPARα and PPARγ subtypes [1][2]. This finding underscores the importance of this specific structural motif over other potential piperidine modifications.
| Evidence Dimension | Potency (EC50) and Subtype Selectivity for PPARδ |
|---|---|
| Target Compound Data | EC50 = 3.6 nM (for compound 21 containing the 4-(1-pyrrolidinyl)piperidine core) [1] |
| Comparator Or Baseline | Other piperidinyl/piperazinyl benzothiazole derivatives without the 4-pyrrolidinyl group (implied comparator from prior research) [1] |
| Quantified Difference | The introduction of a pyrrolidine group at the 4-position of the central piperidine ring enhances hPPARδ activity and subtype selectivity over PPARα and PPARγ [1][2]. |
| Conditions | In vitro cell-based GeneBLAzer PPARδ-UAS-bla HEK 293T assay [1] |
Why This Matters
This demonstrates that the 4-(1-pyrrolidinyl)piperidine core is a pharmacologically relevant building block for generating potent and selective PPARδ agonists, guiding medicinal chemists in lead optimization and scaffold selection.
- [1] Kato, T., et al. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. Journal of Medicinal Chemistry, 2023, 66(16): 11428-11446. View Source
- [2] PubMed. Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. PMID: 37552807. View Source
